molecular formula C21H16ClF3N2O4S B12381573 P2X4 antagonist-2

P2X4 antagonist-2

Cat. No.: B12381573
M. Wt: 484.9 g/mol
InChI Key: CMFKVCGCNOSZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of P2X4 antagonist-2 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of tritium-labeling to create a radiotracer for research purposes . The synthetic route typically includes the following steps:

  • Preparation of the core structure through a series of organic reactions.
  • Introduction of functional groups to enhance selectivity and potency.
  • Final coupling reaction to form the desired antagonist.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

P2X4 antagonist-2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different pharmacological properties .

Scientific Research Applications

P2X4 antagonist-2 has a wide range of scientific research applications, including:

Mechanism of Action

P2X4 antagonist-2 exerts its effects by binding to the P2X4 receptor and inhibiting its activity. The P2X4 receptor is an ATP-gated ion channel that allows the flow of cations such as calcium and sodium into the cell. By blocking this channel, this compound prevents the downstream signaling events that lead to inflammation and pain . The molecular targets include the ATP-binding sites on the P2X4 receptor, and the pathways involved are related to calcium signaling and inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16ClF3N2O4S

Molecular Weight

484.9 g/mol

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30)

InChI Key

CMFKVCGCNOSZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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